molecular formula C13H15NOS3 B15034669 Phenacyl thiomorpholine-4-carbodithioate

Phenacyl thiomorpholine-4-carbodithioate

Cat. No.: B15034669
M. Wt: 297.5 g/mol
InChI Key: UCYDMBBHUZZDJV-UHFFFAOYSA-N
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Description

Phenacyl thiomorpholine-4-carbodithioate is a chemical compound incorporating both a thiomorpholine ring and a carbodithioate functional group. This class of compounds is of significant interest in modern chemical research, particularly in the field of polymer science. Derivatives of thiomorpholine-carbodithioates have been identified as highly efficient reversible chain-transfer agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This controlled radical polymerization technique enables the synthesis of polymers with predetermined molecular weights, narrow dispersity, and complex architectures, such as block copolymers . The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, often used to fine-tune the physicochemical properties of a molecule . The carbodithioate group (-CSS-) is a potent metal-chelating unit, allowing such compounds to act as versatile ligands in coordination chemistry for the synthesis of metal-organic complexes and materials . Researchers value this compound for its potential dual utility in advanced polymer synthesis and as a building block for developing pharmacologically active molecules or metal-chelating agents. Its mechanism of action in RAFT polymerization involves a reversible chain-transfer process, mediating the concentration of growing radicals to ensure controlled polymer growth . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15NOS3

Molecular Weight

297.5 g/mol

IUPAC Name

phenacyl thiomorpholine-4-carbodithioate

InChI

InChI=1S/C13H15NOS3/c15-12(11-4-2-1-3-5-11)10-18-13(16)14-6-8-17-9-7-14/h1-5H,6-10H2

InChI Key

UCYDMBBHUZZDJV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiomorpholine-4-carbodithioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl thiomorpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Conformation and Occupancy

Phenacyl thiomorpholine-4-carbodithioate shares structural similarities with phenacyl benzoates and adamantyl-based esters , particularly in the phenacyl backbone. Key differences arise from substituent effects:

Parameter Phenacyl Benzoates Adamantyl-Based Esters This compound (Inferred)
Torsion Angle (C—O—C—C) 71°–91° (synclinal) 69.7°–86.12° (synclinal) Likely similar range, modulated by thiomorpholine rigidity
Structural Occupancy 63%–69% (majority) Mostly <63% (except 2n: ~69%) Potentially lower due to steric bulk of thiomorpholine
Intermolecular Interactions π…π, C—H…π interactions common Reduced π interactions; isostructural packing Enhanced S…S or S…H interactions due to dithioate group
  • Key Insight: The thiomorpholine-4-carbodithioate group likely reduces structural occupancy compared to phenacyl benzoates, analogous to adamantyl esters, due to steric hindrance. However, sulfur atoms may introduce novel interaction pathways absent in hydrocarbon analogs .

Chromatographic Behavior

Compared to phenacyl halides (e.g., phenacyl bromides/chlorides), this compound may exhibit distinct retention properties in reversed-phase chromatography:

Compound Type Retention Index Trend (Experimental vs. Calculated) Interaction Mechanism
Phenacyl Halides I(exp) > I(calc) due to halogen-carbonyl dipole interactions Halogen···CO dipole stabilization
This compound Likely I(exp) > I(calc) (hypothesized) S···C=O or S···stationary phase interactions
  • Key Insight : The dithioate group’s polarizable sulfur atoms could enhance retention indices through stronger interactions with chromatographic stationary phases compared to halides, though experimental validation is needed .

Research Findings and Implications

Conformational Rigidity

Unlike phenacyl benzoates, which display periplanar or mixed conformations, adamantyl esters and this compound are restricted to synclinal conformations. This rigidity may limit packing efficiency but enhance thermal stability in materials applications .

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